REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH:7]=C[CH:9]=1)C#N.Cl.[NH2:11][OH:12].C([N:16]([CH2:20][CH3:21])C(C)C)(C)C.[Cl-].[NH4+]>C(O)C>[OH:12][N:11]=[C:20]([NH2:16])[C:21]1[CH:7]=[CH:4][CH:3]=[C:2]([I:1])[CH:9]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
153 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
insoluble were separated by filtration through sellite
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was then purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
N′-hydroxy-3-iodobenzamidine
|
Type
|
product
|
Smiles
|
ON=C(C1=CC(=CC=C1)I)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |